molecular formula C42H42EuF21O6 B8082655 Europium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-

Europium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-

Cat. No.: B8082655
M. Wt: 1193.7 g/mol
InChI Key: VGLKHVQPWGFXEG-NCJHBDPTSA-K
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Description

Molecular Structure and Composition The compound, often abbreviated as Eu(hfc)₃ (where "hfc" denotes the heptafluorobutanoyl-modified camphor ligand), features a europium(III) center coordinated by three bicyclo[2.2.1]heptan-2-one-derived ligands. Each ligand is substituted with a heptafluoro-1-oxobutyl group at the 3-position, introducing strong electron-withdrawing effects and enhancing the Lewis acidity of the europium ion . The bicyclic framework provides rigidity and stereochemical control, critical for applications in chiral recognition and enantiomeric enrichment .

Properties

IUPAC Name

europium(3+);(1Z)-2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C14H15F7O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;/q;;;+3/p-3/b3*9-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLKHVQPWGFXEG-NCJHBDPTSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Eu+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.[Eu+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42EuF21O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897307
Record name Europium tri[3-(heptafluoropropylhydroxymethylene)]-(+)-camphorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1193.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34788-82-4
Record name Tris(3-(2,2,3,3,4,4,4-heptafluorobutyryl)bornane-2-onato-O,O')europium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034788824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Europium tri[3-(heptafluoropropylhydroxymethylene)]-(+)-camphorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Europium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- is a complex organometallic compound that has garnered attention for its unique properties and potential biological applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C42H42EuF21O6
  • Molecular Weight : 1193.72 g/mol
  • Melting Point : 156-158 °C
  • Storage Conditions : 2-8 °C
  • Optical Activity : [α]20/D +158.0° in chloroform .

The biological activity of this europium complex primarily stems from its ability to interact with biological macromolecules and cellular systems. The heptafluorobutyloxy groups enhance its lipophilicity and facilitate membrane penetration, which can influence various biochemical pathways.

Antimicrobial Activity

Research indicates that europium complexes exhibit significant antimicrobial properties. For instance:

  • The compound has shown effectiveness against a variety of bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit metabolic functions .

Cytotoxicity

Studies have highlighted the cytotoxic effects of europium complexes on cancer cell lines:

  • A notable study reported that europium tris(camporate) derivatives demonstrated selective cytotoxicity against human cancer cells while sparing normal cells .

Antioxidant Properties

The antioxidant capacity of europium complexes is attributed to their ability to scavenge free radicals:

  • In vitro assays have demonstrated that these compounds can reduce oxidative stress markers in cellular models .

Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of europium tris(camporate) against pathogenic bacteria. The results indicated:

  • Inhibition Zones : Significant inhibition zones were observed for Gram-positive and Gram-negative bacteria.
  • Mechanism : The proposed mechanism involves the chelation of metal ions essential for bacterial growth .

Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on cancer therapy:

  • Cell Lines Tested : Various human cancer cell lines were treated with the europium complex.
  • Results : A dose-dependent decrease in cell viability was noted, with IC50 values indicating potent cytotoxic effects at low concentrations .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
CytotoxicitySelective toxicity to cancer cells
AntioxidantReduction of oxidative stress markers

Scientific Research Applications

Analytical Chemistry Applications

One of the primary applications of this europium complex is as a NMR shift reagent . It is particularly useful in determining the enantiomeric purity of various compounds:

  • Enantiomeric Purity Assessment :
    • Used to analyze precursors of trisporic acids A and B.
    • Optical purity determination of racemic compounds such as 6,7-dichloro-5-methoxy-2-methyl-2-phenyl-1-indanone.
    • Epimeric purity analysis of 4-methylsulfinylbutylglucosinolate .

This capability makes it a valuable tool in chiral resolution and asymmetric synthesis processes.

Material Science and Photonics

The unique photoluminescent properties of europium complexes have led to their exploration in material science:

  • Luminescent Materials : Europium complexes are known for their red emission under UV light. This property is exploited in:
    • Lighting Applications : Used in phosphors for LED technologies.
    • Display Technologies : Enhances color quality in screens and monitors.

Case Study 1: Photoluminescent Properties

A study on the development of dinuclear Eu(III) complexes demonstrated enhanced photoluminescence when incorporated into polymer matrices. The ratio of europium complexes significantly influenced the luminescent efficiency, indicating potential for high-performance display applications .

Case Study 2: Chiral Resolution

Research utilizing europium tris(camporate) as an NMR shift reagent showed its effectiveness in determining the optical purity of various pharmaceutical intermediates. The results indicated a high degree of accuracy in distinguishing between enantiomers, which is crucial for drug development processes .

Comparison with Similar Compounds

Comparison with Similar Europium Compounds

Structural and Functional Analogues
Compound Molecular Formula Key Features Applications
Eu(hfc)₃ (Target Compound) C₃₀H₃₀EuF₂₁O₆ Heptafluoro substituent, rigid bicyclic ligand Chiral NMR shift reagent, enantiomeric enrichment
[Eu(tta)₃(dpdp)]ₙ (Polymeric β-diketonate) Not specified Hexafluoroacetylacetonate (hfa) + diphosphoryl linker Luminescent materials, thermal stability >300°C
Europium tris(4,4,4-trifluoro-1-phenyl-1,3-butanedionato) C₃₀H₂₁EuF₉O₆ Phenyl-substituted β-diketonate, high antenna effect Red-emitting phosphors, OLEDs
Europium tris(trifluoroacetyl-d-camphorate) C₂₇H₂₇EuF₉O₆ Trifluoroacetyl group, smaller fluorinated substituent Moderate enantioselectivity (70–80% ee), lower thermal stability
Comparative Analysis

Ligand Substituents and Electronic Effects

  • Eu(hfc)₃ : The heptafluoro-butyl group confers stronger electron-withdrawing effects compared to trifluoroacetyl (in Eu(tta)₃) or phenyl-β-diketonate ligands. This enhances the europium ion’s Lewis acidity, improving its ability to polarize substrate bonds in chiral recognition .
  • [Eu(tta)₃(dpdp)]ₙ : The hexafluoroacetylacetonate ligand offers balanced electron withdrawal and π-conjugation, enabling efficient energy transfer for luminescence (quantum yield ~45%) .

Steric and Stereochemical Influence

  • The bicyclo[2.2.1]heptane framework in Eu(hfc)₃ creates a rigid chiral environment, outperforming flexible β-diketonates in enantioselective applications. However, this rigidity limits substrate accessibility, reducing catalytic turnover .
  • Phenyl-β-diketonates (e.g., C₃₀H₂₁EuF₉O₆) exhibit planar geometry, favoring π-π interactions for enhanced luminescence but poor stereochemical control .

Thermal and Chemical Stability

  • Polymeric [Eu(tta)₃(dpdp)]ₙ shows superior thermal stability (>300°C) due to extended coordination networks, whereas monomeric Eu(hfc)₃ decomposes above 200°C .
  • Fluorinated ligands generally improve oxidative stability; however, heptafluoro derivatives may hydrolyze under strongly acidic conditions .

Research Findings

  • Eu(hfc)₃ : Demonstrated 98% extraction efficiency in electroflotation processes at pH 10–11 with anionic surfactants, highlighting its utility in rare-earth recovery .
  • Phenyl-β-diketonate complexes : Achieve photoluminescence lifetimes >1 ms, making them ideal for time-gated imaging in biomedical assays .

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